molecular formula C7H9N3O4 B2562187 Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1699260-34-8

Methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2562187
CAS No.: 1699260-34-8
M. Wt: 199.166
InChI Key: WCUSYVWNFFTGHE-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are often used in the development of new drugs and other chemical products . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For example, one study synthesized twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can also vary widely. They often involve the introduction of different substituents on the pyrazole ring, which can provide a diversity of structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Building Block for Heterocyclic Compounds

Methyl (5-oxopyrazol-3-yl)acetate, a closely related compound, is used as a building block in the synthesis of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones. These compounds are synthesized by adding methyl (5-oxopyrazol-3-yl)acetate to methylthiocyanate C≡N bond in the presence of Ni(OAc)2, forming heterocyclic N,S-ketene acetal which is then used as a synthon (Prezent et al., 2016).

Hydrogen Bonded Molecular Structures

Studies have shown that isomers of methyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate exhibit intricate molecular-electronic structures. These compounds are known for forming hydrogen-bonded sheets or chains, contributing significantly to the structural stability and potential functionality of the compounds. Such hydrogen-bonding interactions are crucial in the formation of complex molecular architectures (Portilla et al., 2007) (Portilla et al., 2007).

Multicomponent Assembling for Biomedical Applications

A fast and efficient multicomponent reaction involving salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one, catalyzed by sodium acetate, leads to the formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are notable as small-molecule ligands for the treatment of human inflammatory TNFα-mediated diseases and are used in various biomedical applications. This method represents a beneficial approach for diversity-oriented, large-scale processes, and is considered an environmentally benign synthetic concept (Elinson et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole derivatives can depend on their specific structure and the type of biological activity they exhibit .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can depend on the specific compound. Some pyrazole derivatives have been found to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the wide range of properties exhibited by pyrazole derivatives, they continue to be an area of interest for the development of new drugs and other chemical products .

Properties

IUPAC Name

methyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-3-6(10(12)13)8-9(5)4-7(11)14-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSYVWNFFTGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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